

Application Notes and Protocols for the Derivatization of Isoquinolin-8-ylmethanamine

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Compound of Interest

Compound Name: *Isoquinolin-8-ylmethanamine*

Cat. No.: B1314839

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These application notes provide detailed protocols for the chemical modification of the primary amino group of **Isoquinolin-8-ylmethanamine**. This scaffold is of significant interest in medicinal chemistry, as isoquinoline derivatives have been widely explored for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.^{[1][2][3]} The derivatization of the amino group allows for the systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties.

The following sections detail established protocols for N-acylation, N-sulfonylation, and N-alkylation (via reductive amination) of **isoquinolin-8-ylmethanamine**.

Data Presentation: Representative Derivatives

While the following protocols provide robust methods for the synthesis of various **isoquinolin-8-ylmethanamine** derivatives, a consolidated public dataset of quantitative biological activities (e.g., IC₅₀ values) for a comprehensive series of these specific compounds is not readily available in the reviewed literature. The table below illustrates the chemical structures of representative derivatives that can be synthesized using the described methods. Researchers are encouraged to perform biological screening to determine the specific activities of their synthesized compounds.

Derivative Type	Reagent Example	Derivative Structure	Derivative Name
Amide	Acetyl Chloride		N-(Isoquinolin-8-ylmethyl)acetamide
Amide	Benzoyl Chloride		N-(Isoquinolin-8-ylmethyl)benzamide
Sulfonamide	Benzenesulfonyl Chloride		N-(Isoquinolin-8-ylmethyl)benzenesulfonamide
Sulfonamide	5-Chloro-2,4-difluorobenzenesulfonyl chloride		5-Chloro-2-fluoro-4-((isoquinolin-8-ylmethyl)amino)-N-(thiazol-2-yl)benzenesulfonamide*
Secondary Amine	Formaldehyde		N-Methyl-N-(isoquinolin-8-ylmethyl)amine
Secondary Amine	Benzaldehyde		N-Benzyl-N-(isoquinolin-8-ylmethyl)amine

*Structure based on derivatives described in patent literature where the sulfonamide is further elaborated.

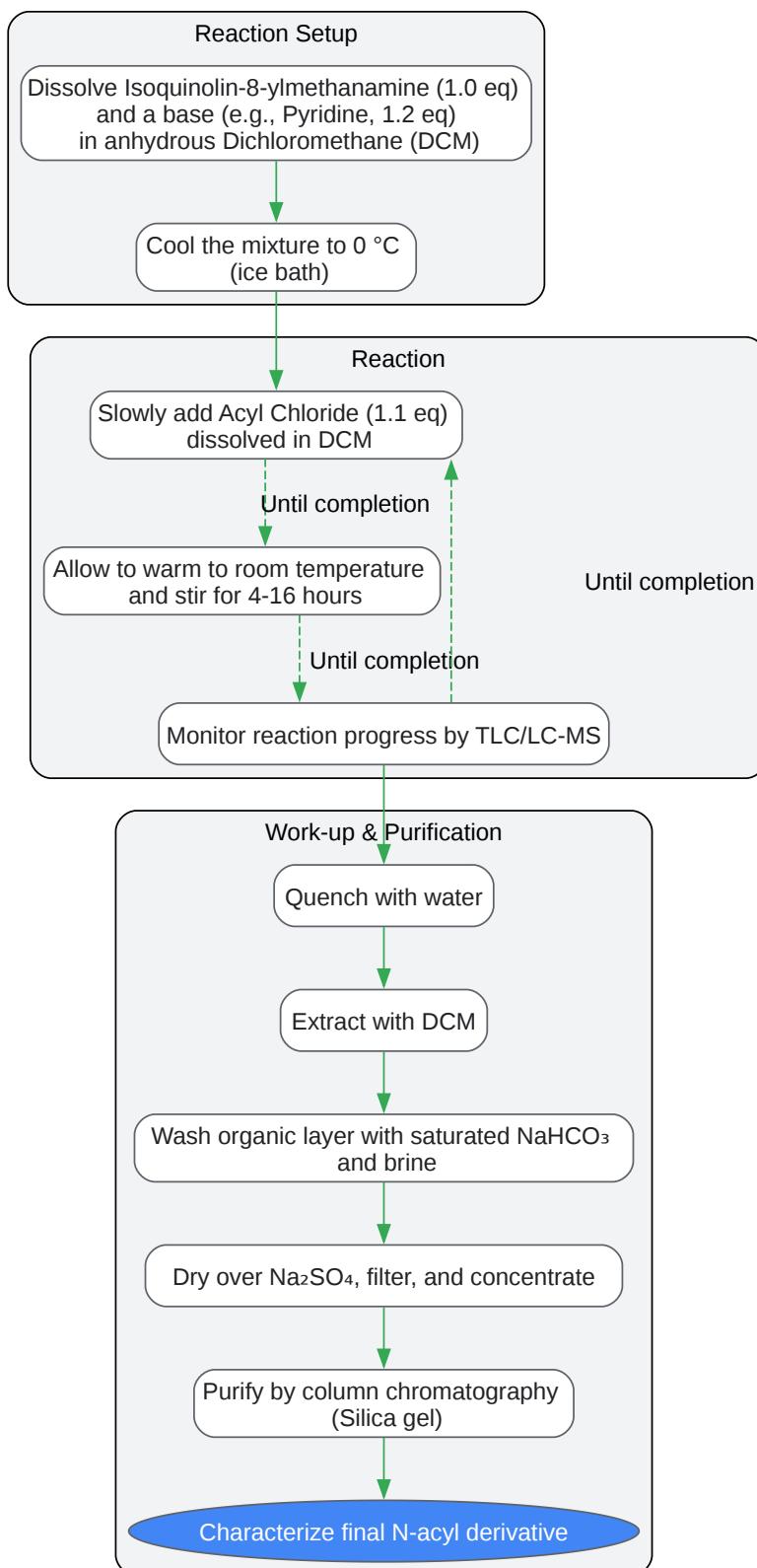
Experimental Protocols & Workflows

The following are detailed protocols for the derivatization of the primary amino group of **isoquinolin-8-ylmethanamine**.

N-Acylation (Amide Bond Formation)

This protocol describes a general method for the acylation of **isoquinolin-8-ylmethanamine** with an acyl chloride (Schotten-Baumann reaction) to form an amide bond. This is a fundamental reaction in medicinal chemistry for SAR studies.

Diagram of the N-Acylation Experimental Workflow

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Caption: Workflow for N-Acylation of **Isoquinolin-8-ylmethanamine**.

Materials:

- **Isoquinolin-8-ylmethanamine**
- Acyl chloride or Carboxylic acid
- Coupling agent (if using a carboxylic acid, e.g., HATU, EDC)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA))
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Protocol using Acyl Chloride:

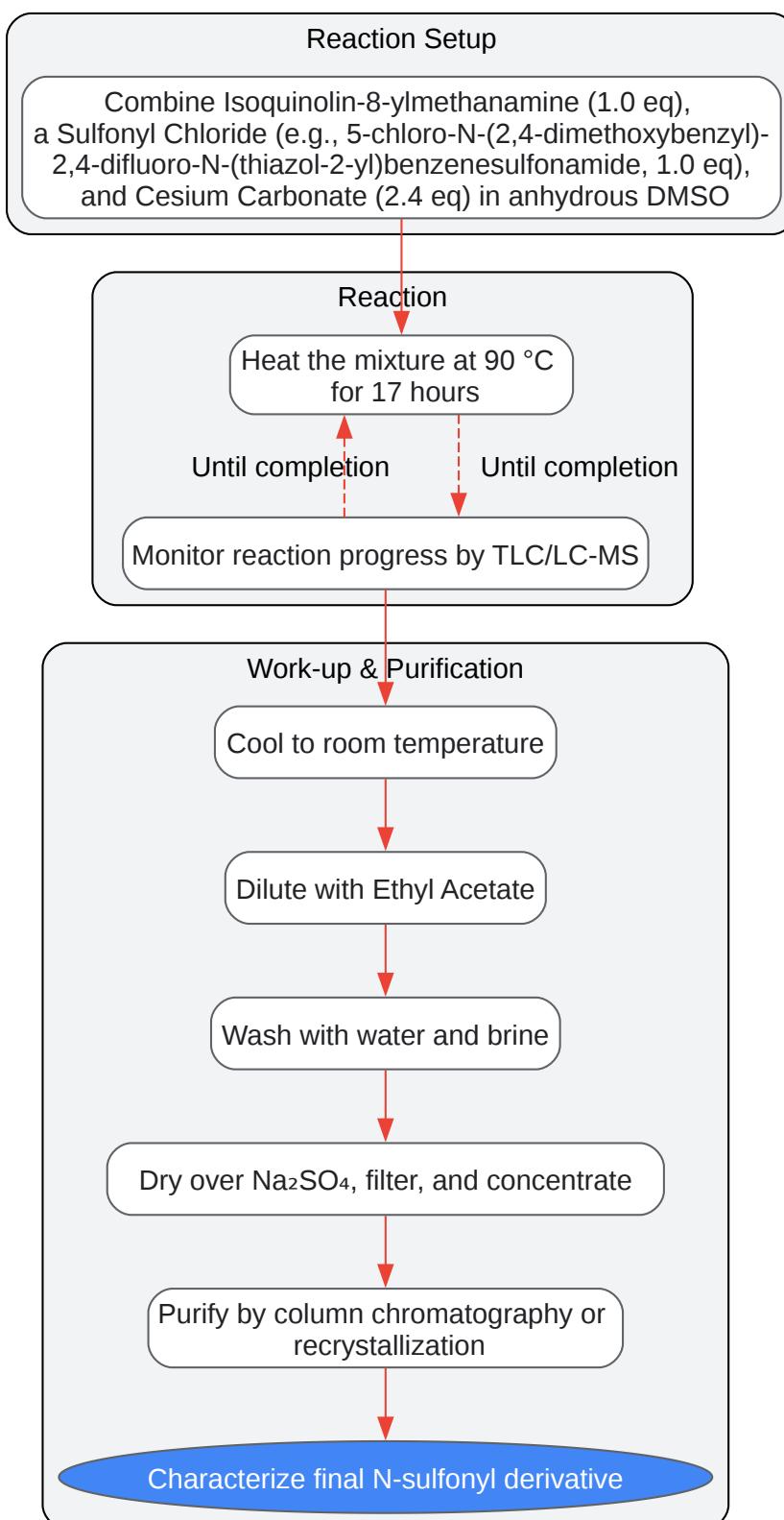
- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve **Isoquinolin-8-ylmethanamine** (1.0 equivalent) in anhydrous DCM. Add a suitable base such as pyridine or triethylamine (1.2 equivalents).
- Cooling: Cool the stirred solution to 0 °C in an ice bath.
- Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise over 15-20 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

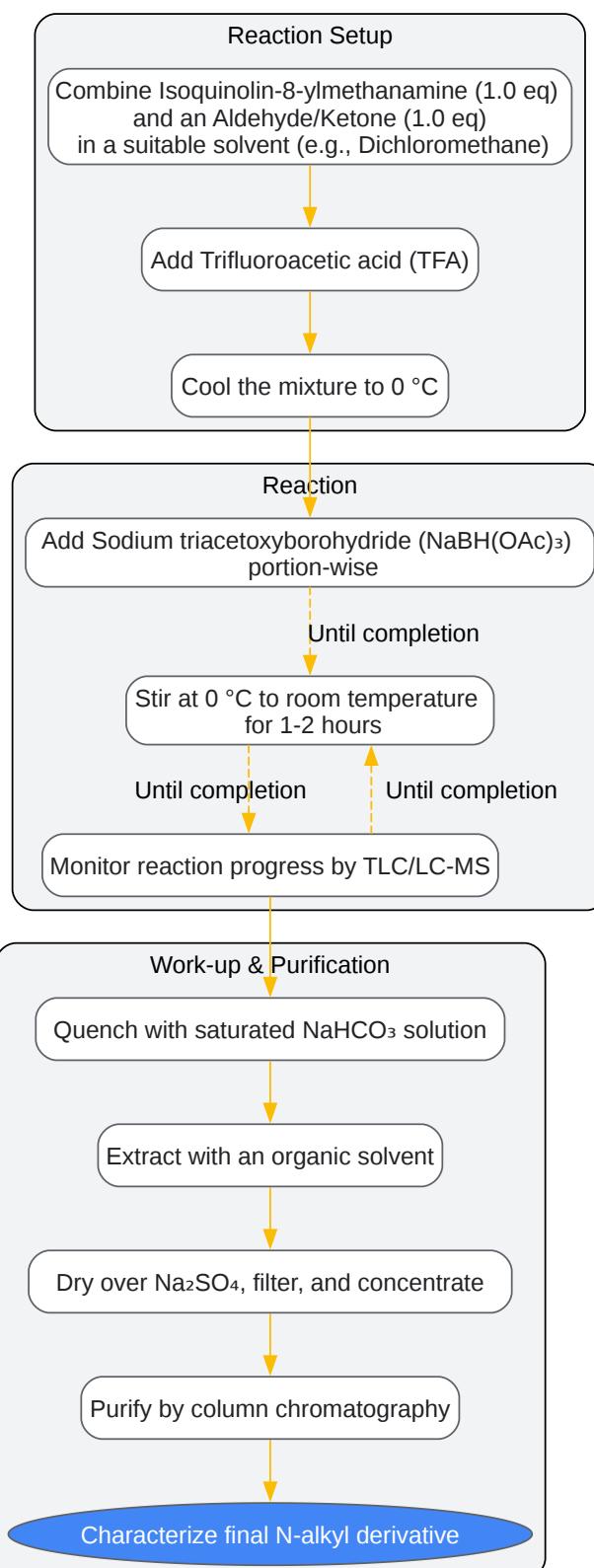
- Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and separate the layers.
- Extraction and Washing: Wash the organic layer sequentially with saturated NaHCO_3 solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-acyl **isoquinolin-8-ylmethanamine** derivative.

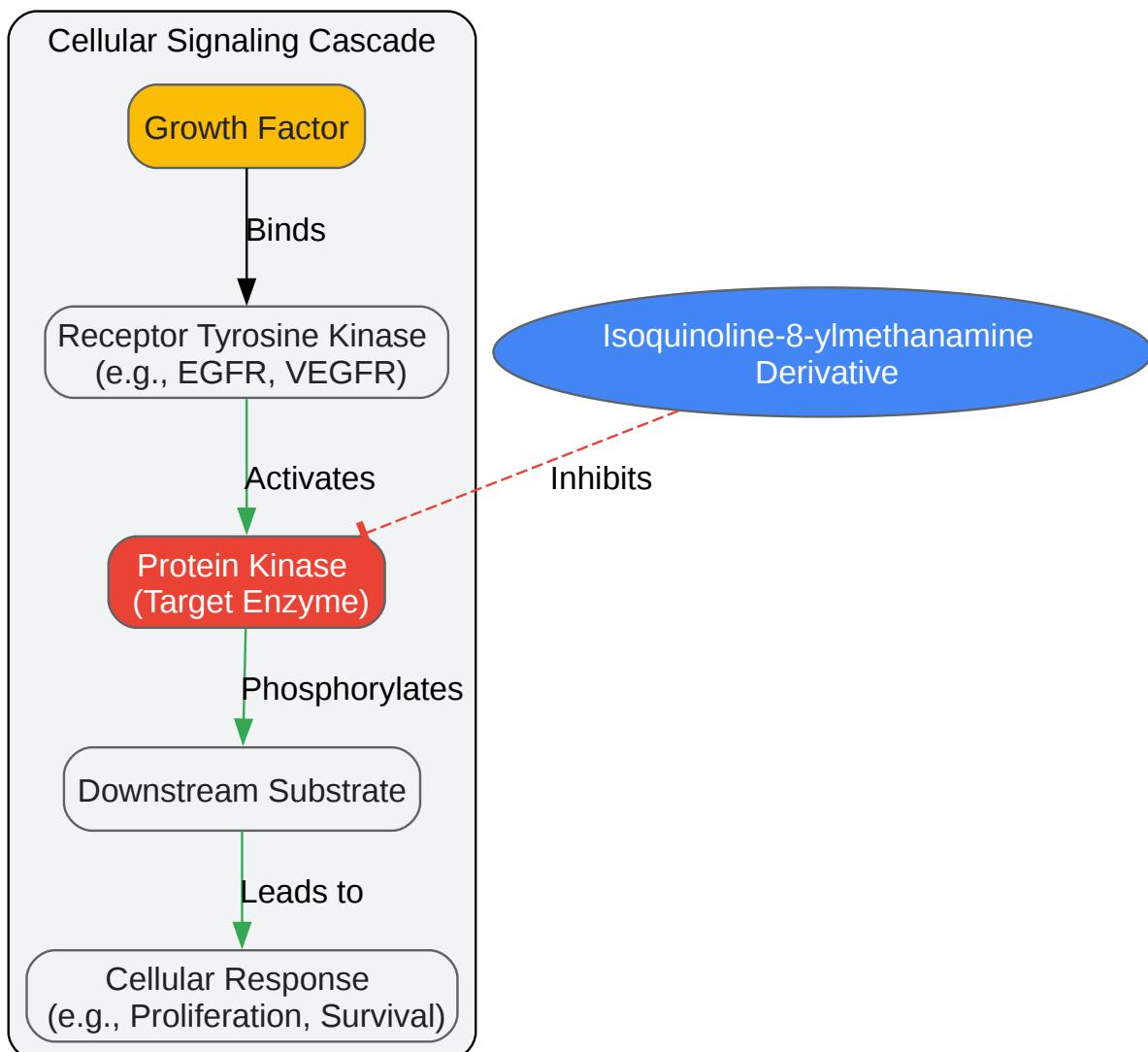
N-Sulfonylation (Sulfonamide Bond Formation)

This protocol is adapted from patent literature describing the synthesis of sulfonamide derivatives of **isoquinolin-8-ylmethanamine** for therapeutic applications.

Diagram of the N-Sulfonylation Experimental Workflow







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References

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- 2. researchgate.net [researchgate.net]
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